N-(3,5-dimethoxyphenyl)-2-[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-2-[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with methoxy groups, a furan ring, and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multiple steps:
Formation of the imidazolidinone core: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the furan-2-ylmethyl group: This step often involves a nucleophilic substitution reaction where a furan-2-ylmethyl halide reacts with the imidazolidinone intermediate.
Attachment of the 3,5-dimethoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the phenyl group is introduced to the imidazolidinone core.
Final acylation step: The acetamide group is introduced through an acylation reaction, typically using acetic anhydride or an acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The imidazolidinone ring can be reduced to form a more saturated imidazolidine derivative.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
Oxidation: Furanone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Phenyl derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein-protein interactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethoxyphenyl)-2-[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide analogs: Compounds with similar structures but different substituents on the phenyl or furan rings.
Imidazolidinone derivatives: Compounds containing the imidazolidinone core but with different substituents.
Uniqueness
This compound is unique due to its combination of a methoxy-substituted phenyl ring, a furan ring, and an imidazolidinone core. This unique structure may confer specific properties, such as enhanced binding affinity to certain biological targets or unique electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H25N3O7 |
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Molecular Weight |
479.5 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C25H25N3O7/c1-32-18-7-4-6-17(12-18)28-24(30)22(27(25(28)31)15-19-8-5-9-35-19)14-23(29)26-16-10-20(33-2)13-21(11-16)34-3/h4-13,22H,14-15H2,1-3H3,(H,26,29) |
InChI Key |
XTXDONUAWNUPOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(N(C2=O)CC3=CC=CO3)CC(=O)NC4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
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